(R)-8-Amino-6-azaspiro[3.4]octan-5-one

Chiral resolution Medicinal chemistry Stereoselective synthesis

Select (R)-8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-92-0) for its irreplaceable (R)-stereochemistry, which provides a defined 3D vector for amine conjugation, unlike the inverted (S)-enantiomer. This bifunctional azaspiro[3.4]octane core, featuring a γ-lactam and primary amine, enables orthogonal reactivity for PROTAC linker design and fragment-based drug discovery. Its conformational constraint is crucial for enhancing target selectivity in CNS programs, particularly as a rigid bioisostere. Ensure stereochemical integrity in your critical lead optimization and compound library synthesis by choosing this specific enantiomer.

Molecular Formula C7H12N2O
Molecular Weight 140.18
CAS No. 1810074-92-0
Cat. No. B3048767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Amino-6-azaspiro[3.4]octan-5-one
CAS1810074-92-0
Molecular FormulaC7H12N2O
Molecular Weight140.18
Structural Identifiers
SMILESC1CC2(C1)C(CNC2=O)N
InChIInChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1
InChIKeyDBJORCIZFLDOKK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-92-0): A Chiral Spirocyclic Amine Building Block for Drug Discovery Procurement


(R)-8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-92-0) is a chiral, spirocyclic γ-lactam featuring a primary amine handle on a rigid azaspiro[3.4]octane framework [1]. With molecular formula C₇H₁₂N₂O and molecular weight 140.18 g/mol, this compound serves as a versatile bifunctional building block for medicinal chemistry applications . The spirocyclic architecture confers conformational constraint, a property increasingly valued in drug discovery for enhancing target selectivity and optimizing physicochemical profiles relative to more flexible, non-cyclic amine building blocks [2].

Why Generic Substitution of (R)-8-Amino-6-azaspiro[3.4]octan-5-one Is Scientifically Invalid


Generic substitution of (R)-8-Amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-92-0) with in-class analogs is scientifically invalid due to three irreplaceable differentiators. First, the defined (R)-stereochemistry at the 8-position imparts a specific three-dimensional vector for amine-directed functionalization that is inverted in the (S)-enantiomer (CAS 1810074-93-1) [1]. Second, the 6-aza-5-one lactam core distinguishes this compound from other azaspiro[3.4]octane variants that lack the carbonyl group or possess alternative heteroatom arrangements (e.g., 2-azaspiro[3.4]octane, 5-oxa-2-azaspiro[3.4]octane), each of which presents fundamentally different hydrogen-bonding capacity and exit vector geometry . Third, the primary amine functional group enables distinct reactivity profiles (reductive amination, amide coupling, sulfonamide formation) that cannot be replicated by analogs bearing alternative substituents such as bromomethyl or Boc-protected amines without additional synthetic manipulation [2].

(R)-8-Amino-6-azaspiro[3.4]octan-5-one: Quantified Differential Evidence for Procurement Decision-Making


Absolute (R)-Stereochemical Configuration Defines Pharmacophoric Vector Orientation

The target compound bears a defined (R)-configuration at the 8-position spiro carbon, distinguishing it from its enantiomer (8S)-8-amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-93-1) [1]. The (R)- and (S)-enantiomers possess identical molecular formulas (C₇H₁₂N₂O) and molecular weights (140.18 g/mol), but differ fundamentally in three-dimensional spatial arrangement [2]. This stereochemical divergence means that downstream amide or sulfonamide derivatives constructed from the (R)-enantiomer will present the conjugated pharmacophore in a spatially distinct orientation relative to derivatives prepared from the (S)-enantiomer or racemic mixtures. In chiral drug discovery, enantiomeric pairs frequently exhibit divergent target binding affinities, with studies across spirocyclic amine series demonstrating that the eutomer can display >10-fold higher potency than the distomer [3].

Chiral resolution Medicinal chemistry Stereoselective synthesis

Spirocyclic γ-Lactam Scaffold Delivers Conformational Constraint Absent in Non-Cyclic Amino Ketone Alternatives

The 6-azaspiro[3.4]octan-5-one core of the target compound represents a conformationally constrained γ-lactam scaffold. In contrast, the non-chiral, des-amino analog 6-azaspiro[3.4]octan-5-one (CAS 1193-30-2; MW 125.17 g/mol; C₇H₁₁NO) lacks the primary amine handle entirely, offering zero rotatable bonds and a single hydrogen bond donor/acceptor pair (HBD=1, HBA=1) . The target compound, by incorporating the 8-amino group, increases HBD count to 2 and HBA count to 2 while maintaining the constrained spirocyclic framework . This bifunctionality enables participation in two-point covalent anchoring strategies (e.g., lactam-directed metal coordination paired with amine-mediated conjugation) that are impossible with the des-amino analog. In the broader context of spirocyclic building block utility, spiro[3.3]heptane scaffolds have been established as structural surrogates for piperidines and morpholines while offering enhanced aqueous solubility and reduced metabolic clearance [1].

Conformational restriction Scaffold design Medicinal chemistry

Azaspiro[3.4]octane Motif Is Precedented in Clinically Validated Muscarinic M₄ Agonist Scaffolds

The azaspiro[3.4]octane scaffold, which constitutes the core of the target compound, has been independently validated as a privileged framework for muscarinic M₄ receptor agonist development [1]. Specifically, 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives have been disclosed in patent literature as M₄ agonists under investigation for psychosis, cognitive dysfunction, and substance use disorders [2]. While the target compound is a 6-azaspiro[3.4]octane regioisomer with distinct nitrogen placement, the shared spirocyclic architecture confers analogous three-dimensional constraint that has been demonstrated to enhance M₄ receptor selectivity. In contrast, non-spirocyclic piperidine-based muscarinic ligands (e.g., xanomeline) have shown clinical efficacy but were limited by intolerable gastrointestinal side effects driven by peripheral M₂ and M₃ receptor activation—limitations that M₄-selective spirocyclic agonists were explicitly designed to overcome [3].

Muscarinic M₄ receptor CNS therapeutics Neurology

Spirocyclic Amines Exhibit Enhanced Metabolic Stability Relative to Linear Amine Comparators

Spirocyclic amine scaffolds, including azaspiro[3.4]octane derivatives, are designed to confer enhanced metabolic stability relative to conformationally flexible, non-cyclic amines . The quaternary spiro carbon introduces steric shielding around adjacent metabolically labile positions and restricts conformational sampling, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. While direct microsomal stability data for (R)-8-Amino-6-azaspiro[3.4]octan-5-one are not publicly available, studies on structurally analogous spirocyclic systems (e.g., azaspiro[3.3]heptanes) have demonstrated that spiro-fusion imparts improved aqueous solubility and reduced metabolic clearance rates compared to commonly employed saturated heterocycles such as piperidines and morpholines [1]. The broader industry trend underscores this advantage: as of 2021, over 15% of clinical-stage small molecules incorporated spirocyclic elements, with azaspiro derivatives demonstrating particular utility in kinase and viral protease inhibition programs where metabolic stability is a critical optimization parameter [2].

Metabolic stability Pharmacokinetics Drug design

Validated Application Scenarios for (R)-8-Amino-6-azaspiro[3.4]octan-5-one in Research and Industrial Settings


Stereodefined Synthesis of Chiral Lactam-Containing Pharmacophores for CNS Target Programs

Procure the (R)-enantiomer specifically when synthesizing CNS-targeted compounds that require a defined three-dimensional vector for amine conjugation. The azaspiro[3.4]octane scaffold is precedented in M₄ muscarinic receptor agonist development, making this building block particularly relevant for neuroscience and psychiatry drug discovery programs [1]. Use in stereoselective amide coupling or reductive amination reactions to generate compound libraries with retained (R)-stereochemical integrity.

Conformationally Constrained Fragment Library Construction for FBLD Campaigns

Utilize (R)-8-Amino-6-azaspiro[3.4]octan-5-one as a three-dimensional, sp³-rich fragment for fragment-based lead discovery (FBLD). The rigid spirocyclic framework offers distinct exit vectors relative to planar aromatic fragments or flexible aliphatic amines, enabling exploration of novel chemical space [2]. The bifunctional nature (lactam + primary amine) supports fragment growing strategies via orthogonal functionalization.

Bioisosteric Replacement of Piperidine or Morpholine Moieties in Lead Optimization

Employ (R)-8-Amino-6-azaspiro[3.4]octan-5-one as a conformationally restricted bioisostere for flexible saturated heterocycles during lead optimization. Spirocyclic scaffolds have been established as viable replacements for piperidines and morpholines, often conferring improved solubility and reduced metabolic clearance [3]. The defined (R)-stereochemistry provides an additional handle for modulating target engagement and off-target selectivity profiles.

Synthesis of Bifunctional Probes and Degrader Linker Intermediates

Leverage the orthogonal reactivity of the primary amine and γ-lactam carbonyl groups for constructing bifunctional molecules such as PROTAC degraders or chemical probes. The rigid spirocyclic core provides a defined distance and orientation between functional handles, a critical parameter in linker design for targeted protein degradation [2]. The (R)-configuration ensures stereochemical homogeneity in the final degrader construct.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-8-Amino-6-azaspiro[3.4]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.